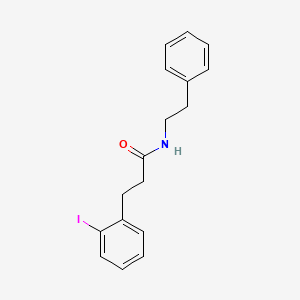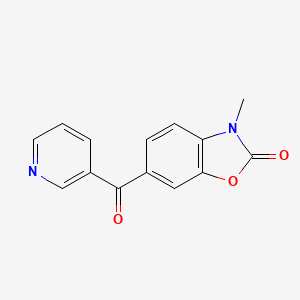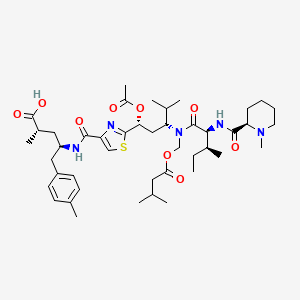
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal, resulting in the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or modified thiophene derivatives.
科学的研究の応用
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine atom and the dioxolane ring may influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(4-Bromo-2-thienyl)-1,3-dioxolane: Similar structure but lacks the ethyl group.
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: Contains additional fluorine atoms on the phenyl ring.
1,3-Dioxolane, 2-(5-bromo-4-methyl-2-thienyl)-2-methyl-: Contains a methyl group instead of an ethyl group.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H11BrO2S/c1-2-9(11-3-4-12-9)8-5-7(10)6-13-8/h5-6H,2-4H2,1H3 |
InChIキー |
LCRQUPOHVDOIKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)C2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(2,4-Dichlorophenyl)(phenyl)methyl]propanediamide](/img/structure/B8622430.png)


